2-(5-Amino-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid
Description
2-(5-Amino-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid is a pyrazole-derived acetic acid compound characterized by a pyrazole core substituted with:
- 1-Methyl group: Increases lipophilicity and may influence metabolic stability.
- Acetic acid moiety: Provides a carboxylic acid functional group for salt formation or conjugation.
The molecular formula is C₁₁H₁₃N₅O₂, with a molecular weight of 263.26 g/mol (estimated). Its structural complexity distinguishes it from simpler pyrazole-acetic acid derivatives, making it a candidate for pharmaceutical or agrochemical applications due to its multifunctional substituents .
Properties
Molecular Formula |
C11H12N4O2 |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
2-(5-amino-1-methyl-3-pyridin-3-ylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C11H12N4O2/c1-15-11(12)8(5-9(16)17)10(14-15)7-3-2-4-13-6-7/h2-4,6H,5,12H2,1H3,(H,16,17) |
InChI Key |
HUOGBFPJADRASJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CN=CC=C2)CC(=O)O)N |
Origin of Product |
United States |
Biological Activity
2-(5-Amino-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by a pyrazole ring, an amino group, and a pyridine moiety, suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 207.22 g/mol |
| IUPAC Name | 2-(5-amino-1-methyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acetic acid |
| Canonical SMILES | CN1C(=C(C(=N1)C2=CC=N(C)C=C2)CC(=O)O)N |
Biological Activity Overview
The biological activity of 2-(5-Amino-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid has been investigated in various studies, highlighting its potential as an antimicrobial , anti-inflammatory , and anticancer agent.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study assessing the activity of various pyrazole compounds, derivatives similar to 2-(5-Amino-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid demonstrated effective inhibition against several bacterial strains, although specific data for this compound remains limited .
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been linked to its ability to inhibit key signaling pathways involved in inflammation. For instance, studies have shown that related pyrazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . The mechanism typically involves the modulation of MAPK pathways, particularly through the inhibition of MK2 kinase activity, which plays a crucial role in inflammatory responses .
Anticancer Activity
The anticancer potential of 2-(5-Amino-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid has been explored through various cell line studies. For example, compounds with similar structures have shown promising results against cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer), exhibiting significant growth inhibition . The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance anticancer activity while reducing toxicity to normal cells .
Case Studies
Case Study 1: Anti-inflammatory Mechanism
In a study published in Molecular Pharmacology, researchers synthesized several pyrazole derivatives and tested their effects on LPS-stimulated macrophages. The most active compounds demonstrated over 70% inhibition of TNF-alpha release at concentrations below 10 µM, indicating strong anti-inflammatory potential .
Case Study 2: Anticancer Efficacy
Another investigation focused on the efficacy of pyrazole derivatives against various cancer cell lines. The study found that certain modifications to the pyrazole structure significantly enhanced cytotoxicity against HeLa cells, with IC50 values ranging from 5 to 15 µM depending on the derivative tested. Notably, compounds with pyridine substitutions showed improved selectivity for cancer cells compared to normal fibroblasts .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Physicochemical and Pharmacokinetic Comparisons
Table 2: Physicochemical Data
<sup>*</sup>LogP values are theoretical or extrapolated from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
